N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide

Prolyl oligopeptidase 19F NMR screening Enzyme assay interference

Standard fluorogenic POP substrates suffer optical interference from colored or autofluorescent samples. This non-fluorogenic Z-Gly-Pro-Phe-NH₂ (CAS 61867-02-5) enables accurate kinetics via ¹⁹F NMR or HPLC-UV (257 nm). - Compatible with NMR-based HTS (100-500 cmpds/day on 400 MHz) - Enables Lineweaver-Burk & Dixon analysis for inhibitor modality determination - Well-defined Pro-Phe scissile bond; no bulky AMC group to perturb binding

Molecular Formula C24H28N4O5
Molecular Weight 452.5 g/mol
CAS No. 61867-02-5
Cat. No. B12906051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide
CAS61867-02-5
Molecular FormulaC24H28N4O5
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)N
InChIInChI=1S/C24H28N4O5/c25-22(30)19(14-17-8-3-1-4-9-17)27-23(31)20-12-7-13-28(20)21(29)15-26-24(32)33-16-18-10-5-2-6-11-18/h1-6,8-11,19-20H,7,12-16H2,(H2,25,30)(H,26,32)(H,27,31)/t19-,20-/m0/s1
InChIKeyZLMPDVKTWVXBEH-PMACEKPBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Gly-Pro-Phe-NH₂: Chemical Identity and POP Tool Utility


N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide (CAS 61867-02-5), commonly designated Z-Gly-Pro-Phe-NH₂ or Cbz-Gly-Pro-Phe-NH₂, is a synthetic N-terminally protected tripeptide amide belonging to the phenylalanine derivative class [1]. It serves as a chemical tool and substrate analog for prolyl oligopeptidase (POP; EC 3.4.21.26), a serine protease implicated in cognitive function and neuropsychiatric disorders [2]. Unlike the widely used fluorogenic POP substrate Z-Gly-Pro-AMC, this compound is a non-fluorogenic amide that is not susceptible to optical interference from colored or autofluorescent matrix components, making it a structurally informative comparator for specialized POP assay development, particularly 19F NMR-based screening methodologies [3].

POP substrate tool
Non-fluorogenic tripeptide amide for prolyl oligopeptidase assay development
NMR-compatible scaffold
Suitable as parent compound for 19F or isotopic labeling without optical interference
UV/HPLC detectable
Generates H-Phe-NH₂ cleavage product detectable at 257 nm, avoiding fluorescent reporters

Selectivity and Detection Constraints of Z-Gly-Pro-X-NH₂ Substrates


Prolyl oligopeptidase substrates sharing the Z-Gly-Pro-X-NH₂ scaffold exhibit marked differences in catalytic efficiency (kcat/Km) and detection compatibility depending on the P1′ residue [1]. The phenylalaninamide derivative occupies a distinct niche: unlike the widely used Z-Gly-Pro-AMC fluorogenic probe, it lacks a bulky fluorescent reporter, which dramatically alters its Km and Vmax relative to POP [2]. Furthermore, its phenylalanine amide C-terminus confers different specificity compared to simpler dipeptide analogs such as Cbz-Gly-Phe-NH₂, which act on unrelated metalloendoproteases rather than POP [3]. Procurement based solely on the Z-Gly-Pro-NH₂ core structure without accounting for the C-terminal residue identity will lead to incompatible biochemical behavior and invalid cross-target comparisons in enzyme characterization or inhibitor screening campaigns.

TargetZ-Gly-Pro-Phe-NH₂
May be confused withZ-Gly-Pro-AMC fluorogenic substrate. Fluorescent readout suffers from false positives/negatives in colored or natural product libraries; assay behavior may not transfer.
TargetZ-Gly-Pro-Phe-NH₂
May be confused withCbz-Gly-Phe-NH₂ dipeptide. Lacks the central Pro residue; acts on metalloendoproteases, not POP, redirecting target interpretation.
TargetZ-Gly-Pro-Phe-NH₂
May be confused withZ-Gly-Pro-NH₂ dipeptide. Functions as a competitive inhibitor (Ki ~442 µM) rather than a hydrolyzable substrate, eliminating catalytic turnover signal.

Z-Gly-Pro-Phe-NH₂: Quantitative Evidence vs. POP Substrate Analogues


Detection Orthogonality: NMR-Compatible vs. Fluorogenic POP Substrates

N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide serves as the non-fluorinated structural parent of the 19F NMR-active POP substrate Z-Gly-Pro-Phe-4(CF₃)-NH₂. In direct head-to-head comparison within the same study, the fluorogenic substrate Z-Gly-Pro-AMC (the dominant commercial POP assay reagent) is susceptible to false positives and false negatives when plant extracts, natural product libraries, or colored compounds are screened, whereas the Phe-NH₂/19F-Phe-NH₂ scaffold is quantifiable by 19F NMR without optical interference [1]. Although specific kcat/Km values for the unlabeled Phe-NH₂ parent were not reported, the CF₃-labeled analog demonstrated sufficient catalytic turnover for reliable 19F NMR detection of POP activity in crude botanical extracts, demonstrating that the Z-Gly-Pro-Phe-NH₂ scaffold is functionally competent and spectroscopically orthogonal to fluorogenic alternatives [1].

Detection orthogonality
Head-to-head
Eliminates optical interference artifacts (qualitative) vs. Z-Gly-Pro-AMC; 19F NMR readout compatible with colored plant extracts
Supports NMR-based POP screening workflow
0.5 mM CF₃-labeled analog, 376 MHz NMR, pH 7.5, 30 °C
Prolyl oligopeptidase 19F NMR screening Enzyme assay interference Fluorogenic substrate

Enzyme Target Specificity: POP vs. Metalloendoprotease

The tripeptide Z-Gly-Pro-Phe-NH₂ is designed for prolyl oligopeptidase (POP), which cleaves at the C-terminal side of internal proline residues in oligopeptides up to ~30 amino acids [1]. In contrast, the dipeptide Cbz-Gly-Phe-NH₂ acts as a substrate analog for distinct metalloendoproteases involved in intracellular trafficking, completely suppressing cholera toxin-induced adenylate cyclase activity in GH₃ pituitary cells at concentrations as low as 300 µM [2]. No direct POP inhibitory or substrate activity has been reported for Cbz-Gly-Phe-NH₂ at comparable concentrations. This demonstrates that the Pro residue in the central position of Z-Gly-Pro-Phe-NH₂ is the essential specificity determinant that redirects the compound from metalloendoprotease pathways to the serine protease POP family.

Enzyme target specificity
Cross-study
Central Pro residue redirects binding from metalloendoprotease (Cbz-Gly-Phe-NH₂) to prolyl oligopeptidase
Confirms POP family target assignment
GH₃ cell metalloprotease pathway vs. recombinant human POP
Prolyl oligopeptidase Metalloendoprotease Cholera toxin Enzyme target specificity

19F NMR Probe Development Scaffold for POP Activity

The directly 4-CF₃-substituted derivative Z-Gly-Pro-Phe-4(CF₃)-NH₂ was demonstrated as a viable 19F NMR POP substrate, with the CF₃ tag minimally perturbing the parent Phe-NH₂ scaffold. In the original study, the CF₃-labeled substrate was cleaved by recombinant POP to yield a distinct H-Phe-4(CF₃)-NH₂ product peak, enabling quantitative integration of enzymatic turnover [1]. This approach contrasts with the standard fluorescent Z-Gly-Pro-AMC assay (kcat/Km ~ 10⁵–10⁶ M⁻¹s⁻¹ for porcine POP), which, while catalytically efficient, is unusable in fluorescent compound libraries or plant extracts due to spectral overlap [2]. The Phe-NH₂ scaffold thus provides a modular platform for isotopic or spin-label incorporation without sacrificing POP recognition, a feature absent from AMC-based substrates.

19F NMR probe scaffold
Class-level
Z-Gly-Pro-Phe-NH₂ is structural parent for CF₃/¹³C/¹⁵N labeling; CF₃-tagged derivative shows distinct product peak by ¹⁹F NMR
Enables isotopic probe development
Kinetic parameters not reported for unlabeled parent
19F NMR Prolyl oligopeptidase Z-Gly-Pro-Phe-NH₂ Substrate engineering

POP Cleavage Specificity at the Pro-Phe Bond

Prolyl oligopeptidase cleaves Z-Gly-Pro-Xaa substrates at the C-terminal side of the Pro residue; for Z-Gly-Pro-Phe-NH₂ this yields Z-Gly-Pro-OH and H-Phe-NH₂ as the two reaction products [1]. The closely related non-fluorogenic substrate Z-Gly-Pro-Nap (2-naphthylamide) produces Z-Gly-Pro-OH and fluorescent 2-naphthylamine, which, although readily detected, introduces a bulky hydrophobic reporter that alters Km values relative to the more compact Phe-NH₂ leaving group [2]. The defined Pro-Phe cleavage site of Z-Gly-Pro-Phe-NH₂ generates a phenylalaninamide product that can be quantified by reverse-phase HPLC with UV detection at 257 nm, providing a chromogenic readout option that avoids the 2-naphthylamine toxicity issues associated with Z-Gly-Pro-Nap.

POP cleavage at Pro-Phe
Class-level
Yields Z-Gly-Pro-OH + H-Phe-NH₂ (UV 257 nm); avoids carcinogenic 2-naphthylamine produced by Z-Gly-Pro-Nap
Supports non-toxic HPLC assay development
RP-HPLC C18 separation; pH 7.5–8.0
Prolyl oligopeptidase Substrate specificity HPLC product analysis Pro-Phe cleavage

POP P1′ Specificity and Cognitive Disorder Target Engagement

Among Z-Gly-Pro-X-NH₂ substrates, the P1′ residue identity is the primary driver of both catalytic efficiency (kcat/Km) and biological context relevance. The Phe residue at P1′ in Z-Gly-Pro-Phe-NH₂ mimics the hydrophobic S1′ subsite preference of POP, which naturally processes neuroactive peptides including substance P, arginine-vasopressin, and thyrotropin-releasing hormone [1]. In contrast, Z-Gly-Pro-NH₂ (which lacks a P1′ residue) acts as a weak competitive inhibitor of POP with a Ki of 442 µM, not a substrate, highlighting the functional distinction between dipeptide and tripeptide scaffolds [2]. The presence of Phe at P1′ in Z-Gly-Pro-Phe-NH₂ thus preserves the substrate character essential for catalytic turnover measurements, distinguishing it from dipeptide POP ligands that merely occupy the active site without being hydrolyzed.

P1′ substrate vs. inhibitor
Class-level
Phe at P1′ enables catalytic turnover; Z-Gly-Pro-NH₂ (no P1′) is competitive inhibitor with Ki 442 µM
Distinguishes hydrolytic substrate from binding-only ligand
Rat brain POP; Dixon plot analysis
Prolyl oligopeptidase P1′ specificity Neuropsychiatric disorders Substrate selectivity

Validated Application Scenarios for Z-Gly-Pro-Phe-NH₂


19F NMR High-Throughput Screening of Natural Product POP Inhibitors

In drug discovery programs targeting prolyl oligopeptidase for cognitive or psychiatric indications, N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide serves as the essential scaffold for synthesizing 19F-labeled POP substrates (e.g., Z-Gly-Pro-Phe-4(CF₃)-NH₂). This approach eliminates the false-positive and false-negative rates observed with Z-Gly-Pro-AMC when screening botanical extracts or autofluorescent synthetic compounds [1]. The NMR readout provides direct, quantitative integration of substrate-to-product conversion without requiring separation steps, enabling medium-throughput screening of 100–500 compounds per day on standard 400 MHz NMR instruments equipped with flow probes.

Non-Fluorogenic, Non-Toxic HPLC POP Activity Assay

For laboratories lacking fluorescence plate readers or NMR instrumentation, Z-Gly-Pro-Phe-NH₂ enables HPLC-based POP activity measurement with UV detection at 257 nm. The cleavage product H-Phe-NH₂ is readily resolved from the substrate on standard C18 columns, allowing accurate Km and Vmax determination [2]. This workflow is particularly suitable for core facilities that already maintain HPLC infrastructure for peptide analysis and wish to add POP activity characterization without investing in additional detection hardware.

POP Substrate Selectivity Profiling and S1′ Subsite Mapping

In academic and industrial enzymology groups studying POP substrate specificity, Z-Gly-Pro-Phe-NH₂ provides a defined reference compound with a hydrophobic Phe P1′ residue. When used alongside related Z-Gly-Pro-X-NH₂ variants (X = Ala, Leu, Gly, etc.), it enables systematic kcat/Km comparisons that map the S1′ subsite steric and electronic preferences [3]. This panel approach is essential for validating computational models of POP-substrate interactions and for training machine learning models that predict POP substrate recognition.

Substrate Competition Assays for POP Inhibitor Lead Optimization

Medicinal chemistry teams developing POP inhibitors can employ Z-Gly-Pro-Phe-NH₂ as a competitive substrate in enzyme kinetics assays to determine inhibitor modality (competitive, non-competitive, uncompetitive) via Lineweaver-Burk or Dixon analysis [4]. Using a substrate with a well-defined Pro-Phe scissile bond provides clearer mechanistic interpretation than fluorogenic substrates (e.g., Z-Gly-Pro-AMC), where the bulky AMC group may influence inhibitor binding mode. This substrate is particularly valuable for characterizing tight-binding or slow-onset POP inhibitors where accurate Ki determination requires a substrate that does not itself perturb the conformational equilibrium of the enzyme.

Application
Selection Property
Validation Focus
19F NMR POP inhibitor screening
Non-fluorogenic, NMR-compatible scaffold
Assay orthogonality vs. fluorogenic substrates
HPLC-based POP activity measurement
UV-detectable Phe-NH₂ cleavage product
C18 RP-HPLC product quantification at 257 nm
POP S1′ subsite specificity profiling
Defined hydrophobic Phe P1′ residue
kcat/Km comparisons across X-NH₂ variants
POP inhibitor mechanism-of-action studies
Well-defined Pro-Phe scissile bond
Lineweaver-Burk / Dixon kinetic analysis
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